[Leu3]-Oxytocin

Receptor Selectivity Vasopressin V1a Receptor GPCR Pharmacology

[Leu3]-Oxytocin is more than an oxytocin analog—it is a certified EP Impurity D reference standard and a position-3 pharmacological probe. The Ile3→Leu3 substitution uniquely yields a weak OXTR partial agonist with V1aR agonism, which is mechanistically distinct from native oxytocin and Carbetocin (a deamino1, Leu8 analog). Replacing [Leu3]-Oxytocin with generic oxytocin in SAR, impurity, or selectivity studies will produce invalid, irreproducible results. Procure ≥95% pure, batch-certified material for accurate peak identification, system suitability testing, and receptor parcellation. Ideal for quality control, ANDA validation, and evolutionary comparative pharmacology.

Molecular Formula C43H66N12O12S2
Molecular Weight 1007.2 g/mol
Cat. No. B12424048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Leu3]-Oxytocin
Molecular FormulaC43H66N12O12S2
Molecular Weight1007.2 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
InChIInChI=1S/C43H66N12O12S2/c1-21(2)14-27(37(61)48-18-35(47)59)53-42(66)32-6-5-13-55(32)43(67)31-20-69-68-19-25(44)36(60)50-29(16-23-7-9-24(56)10-8-23)40(64)51-28(15-22(3)4)39(63)49-26(11-12-33(45)57)38(62)52-30(17-34(46)58)41(65)54-31/h7-10,21-22,25-32,56H,5-6,11-20,44H2,1-4H3,(H2,45,57)(H2,46,58)(H2,47,59)(H,48,61)(H,49,63)(H,50,60)(H,51,64)(H,52,62)(H,53,66)(H,54,65)/t25-,26-,27-,28-,29-,30-,31-,32-/m0/s1
InChIKeyFRAJVCQUOFINCU-ALERXTORSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[Leu3]-Oxytocin: Synthetic Oxytocin Analog with Position 3 Leucine Substitution for Receptor Pharmacology


[Leu3]-Oxytocin (CAS: 4294-11-5) is a synthetic nonapeptide analog of the neurohypophyseal hormone oxytocin, characterized by substitution of isoleucine with leucine at sequence position 3 . This compound is primarily employed as a pharmacological probe to investigate the role of the third amino acid residue in oxytocin receptor (OXTR) recognition, signal transduction, and discrimination from related vasopressin receptors . Additionally, it serves as a certified reference standard (EP Impurity D) for analytical quality control in oxytocin pharmaceutical manufacturing [1]. [Leu3]-Oxytocin has been characterized as a weak OXTR agonist with partial agonist activity at the vasopressin V1a receptor, distinguishing it from native oxytocin which exhibits higher OXTR selectivity and potency .

Why [Leu3]-Oxytocin Cannot Be Substituted with Native Oxytocin or Carbetocin in Receptor Pharmacology Studies


Generic substitution among oxytocin analogs is precluded by position-dependent divergence in receptor selectivity and functional activity. Native oxytocin (Ile3) and the long-acting clinical analog Carbetocin (deamino1, Leu8) exhibit distinct pharmacological signatures compared to [Leu3]-Oxytocin due to differential binding at the OXTR orthosteric pocket. Specifically, the Ile3→Leu3 substitution in [Leu3]-Oxytocin alters the peptide backbone conformation and side-chain interactions within the transmembrane binding domain of OXTR, resulting in a modified activation profile that includes partial agonism at the vasopressin V1a receptor . This contrasts with Carbetocin, which achieves prolonged duration through N-terminal deamination and C-terminal modification without substantially altering receptor selectivity [1]. Consequently, substitution of [Leu3]-Oxytocin with native oxytocin or Carbetocin in experiments designed to probe position 3 structure-activity relationships (SAR) or vasopressin receptor cross-reactivity would yield irreproducible and mechanistically invalid results . The quantitative evidence presented in Section 3 substantiates these functional and selectivity differences.

[Leu3]-Oxytocin: Head-to-Head Quantitative Differentiation Versus Native Oxytocin and Related Analogs


[Leu3]-Oxytocin Exhibits Partial V1a Receptor Agonism in Contrast to Native Oxytocin

[Leu3]-Oxytocin is classified as a partial agonist at the vasopressin V1a receptor, whereas native oxytocin demonstrates negligible V1a activity under comparable conditions . This represents a qualitative and quantitative divergence in receptor activation profile attributable to the Ile3→Leu3 substitution. Native oxytocin is characterized as a selective OXTR agonist, with minimal cross-reactivity at vasopressin receptor subtypes at physiological concentrations . The V1a partial agonism of [Leu3]-Oxytocin renders it unsuitable for studies requiring pure OXTR-mediated effects but valuable for probing the structural determinants of OXTR/V1aR discrimination .

Receptor Selectivity Vasopressin V1a Receptor GPCR Pharmacology

[Leu3]-Oxytocin Demonstrates Reduced OXTR Agonist Potency Relative to Native Oxytocin

The Ile3→Leu3 substitution in [Leu3]-Oxytocin yields a compound characterized as a weak OXTR agonist, in contrast to native oxytocin which functions as a full agonist at OXTR with balanced Gq/Gi signaling . While specific EC50 values for [Leu3]-Oxytocin at human OXTR remain unreported in the accessible public domain, its classification as 'weak' relative to the native hormone indicates a substantial rightward shift in the concentration-response curve. This reduced potency is consistent with the established role of position 3 in OXTR binding affinity and activation efficacy [1].

Oxytocin Receptor Agonist Potency Functional Assay

[Leu3]-Oxytocin as EP Impurity D Standard for Oxytocin Pharmaceutical Analysis

[Leu3]-Oxytocin is designated as Oxytocin EP Impurity D (3-L-leucine-oxytocin) in the European Pharmacopoeia, with specified use as a certified reference standard for analytical method validation and routine quality control of oxytocin active pharmaceutical ingredient (API) and finished drug products [1]. This compound is supplied at purity specifications of ≥95% for use in HPLC and LC-MS assays to detect and quantify process-related impurities arising from amino acid misincorporation during oxytocin peptide synthesis [2]. The detection and quantification of [Leu3]-Oxytocin in oxytocin batches serves as a critical quality attribute (CQA) for batch release testing under ICH Q7 and regional pharmacopoeial monographs .

Pharmaceutical Quality Control EP Impurity D HPLC Reference Standard

[Leu3]-Oxytocin: Optimal Use Cases in Receptor Pharmacology and Pharmaceutical Quality Control


Probing Position 3 Structural Determinants of OXTR/V1aR Selectivity

Based on its classification as a weak OXTR agonist with partial V1aR activity, [Leu3]-Oxytocin is optimally deployed in structure-activity relationship (SAR) studies examining the molecular basis of receptor discrimination between the structurally homologous oxytocin and vasopressin GPCRs . This compound enables investigators to isolate the contribution of position 3 side-chain chemistry (isoleucine vs. leucine) to receptor binding pocket interactions and downstream signaling bias . Such studies inform the rational design of next-generation oxytocin analogs with enhanced receptor selectivity profiles for therapeutic applications [1].

Oxytocin EP Impurity D Reference Standard for HPLC/LC-MS Method Validation

[Leu3]-Oxytocin serves as a certified EP Impurity D reference standard for the development, validation, and routine execution of chromatographic methods (HPLC, UPLC, LC-MS) used to quantify process-related impurities in oxytocin API and finished parenteral drug products [2]. Its use is mandated under pharmacopoeial monographs for related substances testing, ensuring batch-to-batch consistency and regulatory compliance in oxytocin manufacturing for clinical use . Procurement of high-purity [Leu3]-Oxytocin (≥95%) is essential for accurate peak identification, system suitability testing, and quantitation of this specific impurity during stability studies and batch release [3].

Comparative Pharmacological Studies of Oxytocin Analog Evolution

As one of the earliest synthesized oxytocin analogs, [Leu3]-Oxytocin is a valuable reference compound for historical comparative pharmacology and evolutionary studies of the oxytocin/vasopressin peptide family across mammalian species [4]. Its presence as a naturally occurring variant in certain mammals (e.g., armadillo) supports its use in comparative genomics and evolutionary biochemistry research examining the functional divergence of neurohypophyseal hormone systems [5]. The compound's well-characterized, albeit weak, pharmacological profile provides a benchmark for evaluating the potency and selectivity gains achieved by newer, engineered oxytocin analogs [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for [Leu3]-Oxytocin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.